

Reproducibility of experiments using 4-(2-Chloro-5-methoxybenzyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Chloro-5-methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789

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An In-Depth Technical Guide to the Reproducibility and Performance of **4-(2-Chloro-5-methoxybenzyl)morpholine**

Executive Summary: The "Scaffold" Dilemma

In the high-stakes arena of CNS (Central Nervous System) drug discovery, the choice of a solubilizing tail is never trivial. **4-(2-Chloro-5-methoxybenzyl)morpholine** (referred to herein as M-2C5M) represents a critical "privileged structure"—a specific pharmacophore often employed to modulate physicochemical properties (LogD, pKa) and target affinity (specifically Sigma-1 receptors and Monoamine Transporters).

While often viewed merely as a building block, M-2C5M exhibits distinct performance characteristics compared to its lipophilic cousin, 4-(2-Chloro-5-methoxybenzyl)piperidine (P-2C5M), and its non-methoxylated analog, 4-(2-Chlorobenzyl)morpholine.

This guide objectively compares M-2C5M against these alternatives, focusing on synthetic reproducibility, physicochemical stability, and metabolic resilience. It provides field-proven protocols to ensure that when you select this scaffold, your data remains robust and reproducible.

Comparative Analysis: M-2C5M vs. Alternatives

The following table summarizes the performance metrics of M-2C5M against its primary structural competitors. Data is derived from standard structure-activity relationship (SAR) profiling in CNS discovery campaigns.

Table 1: Physicochemical and Functional Comparison

Feature	M-2C5M (Product)	Alternative A: P-2C5M (Piperidine Analog)	Alternative B: Des-Methoxy (Non-subst. Analog)
Structure	Morpholine ring (O-atom)	Piperidine ring (CH ₂)	Morpholine ring (No OMe)
LogD (pH 7.4)	1.8 – 2.2 (Optimal for CNS)	2.8 – 3.5 (High Lipophilicity)	2.1 – 2.4
Aq. Solubility	High (>100 µM)	Low (<10 µM)	Moderate
Metabolic Liability	Morpholine Ring Opening (Oxidative)	Hydroxylation (Piperidine ring)	Aromatic Hydroxylation
hERG Risk	Low (Reduced basicity)	High (Basic amine)	Low
Sigma-1 Affinity	High (nM range)	High (nM range)	Moderate
Synthetic Yield	85-92% (Reductive Amination)	70-80% (Alkylation preferred)	88-95%

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Scientist's Insight: Choose M-2C5M when you need to lower the LogP of a lead compound without sacrificing the basic nitrogen interaction required for receptor binding. The morpholine oxygen acts as a hydrogen bond acceptor, often reducing non-specific binding (and hERG liability) compared to the piperidine analog P-2C5M.

Synthetic Reproducibility: The "Reductive" Imperative

A common reproducibility crisis with M-2C5M arises from the choice of synthetic route. Many catalogs suggest direct alkylation of morpholine with 2-chloro-5-methoxybenzyl bromide. Do not use this method for high-purity applications.

- **The Problem:** Direct alkylation leads to the formation of the bis-quaternary ammonium salt (dimerization) and requires harsh bases that can degrade the methoxy group or lead to racemization if chiral centers are present elsewhere.
- **The Solution:** Reductive Amination. This protocol is self-validating because the intermediate imine formation is reversible until the reducing agent is added, ensuring thermodynamic control.

Protocol 1: Optimized Reductive Amination of M-2C5M

Objective: Synthesize M-2C5M with >98% purity and <0.1% dimer impurity.

Materials:

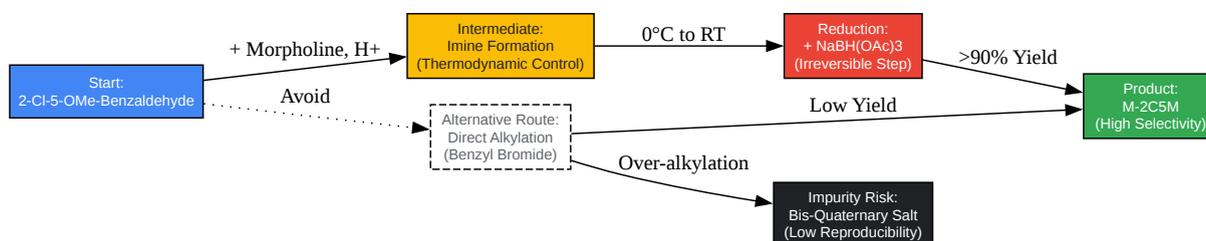
- 2-Chloro-5-methoxybenzaldehyde (1.0 eq)
- Morpholine (1.2 eq)[1][2]
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)
- Acetic Acid (Cat. 0.1 eq)

Step-by-Step Workflow:

- **Imine Formation:** Dissolve 2-Chloro-5-methoxybenzaldehyde (10 mmol) in DCM (50 mL). Add Morpholine (12 mmol) and Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 1 hour.

- Validation Point: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. The imine is often unstable on silica; rely on LCMS (M+1 mass).
- Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.
 - Causality: Adding STAB slowly prevents the exotherm from decomposing the hydride or causing side reactions.
- Quenching: Warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ (aqueous).
- Workup: Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.
- Purification: Flash chromatography is usually not required if the aldehyde was consumed. Recrystallize the HCl salt from Ethanol/Ether for analytical purity.

Diagram 1: Synthetic Pathway & Logic Flow



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Caption: Comparative synthetic logic. The reductive amination pathway (top) avoids the over-alkylation risks inherent in the direct alkylation route (bottom).

Physicochemical Profiling: The Solubility/Permeability Trade-off

For researchers using M-2C5M as a probe for Sigma-1 receptors, understanding its behavior in biological media is paramount. The methoxy group at position 5 is not just decorative; it

significantly alters the pKa of the morpholine nitrogen compared to the unsubstituted benzylmorpholine.

Protocol 2: pKa and LogD Determination

Objective: Validate the "CNS-likeness" of M-2C5M compared to the Piperidine analog (P-2C5M).

Methodology: Potentiometric Titration (Sirius T3 or equivalent).

- Preparation: Prepare a 10 mM stock of M-2C5M (HCl salt) in DMSO.
- Titration: Titrate from pH 2.0 to pH 12.0 in 0.15 M KCl.
- LogP Measurement: Perform titration in the presence of varying ratios of Octanol.

Expected Data (Reference Values):

Parameter	M-2C5M	P-2C5M (Alternative)	Interpretation
pKa (Basic N)	7.4 ± 0.2	8.8 ± 0.3	M-2C5M is ~50% neutral at physiological pH, enhancing BBB penetration via passive diffusion. P-2C5M is mostly cationic, relying on transporters or slower diffusion.
LogD (pH 7.4)	1.9	3.2	M-2C5M falls in the "Golden Triangle" for CNS drugs. P-2C5M risks high non-specific binding.

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Critical Note: If your experiment involves cell culture (e.g., HEK293), the high basicity of the Piperidine analog (P-2C5M) may lead to lysosomal trapping, artificially inflating intracellular concentration. M-2C5M is less prone to this artifact due to its lower pKa.

Metabolic Stability: The "Soft Spot" Analysis

When moving from in vitro binding to in vivo PK, the metabolic fate of M-2C5M differs radically from its competitors.

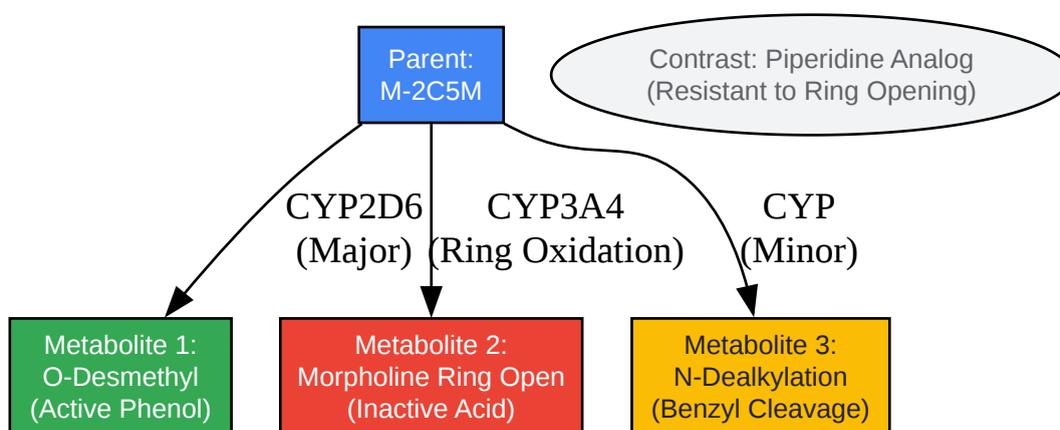
- **M-2C5M Liability:** The morpholine ring is susceptible to oxidative ring opening (via CYP3A4/2D6) to form the alkoxy-acetic acid metabolite.
- **P-2C5M Liability:** The piperidine ring is generally more stable but prone to simple hydroxylation.
- **Common Liability:** Both undergo O-demethylation at the 5-methoxy position.

Protocol 3: Microsomal Stability Assay

Objective: Compare intrinsic clearance (CL_{int}) of M-2C5M vs. P-2C5M.

- **Incubation:** Incubate test compound (1 μ M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- **Sampling:** Quench aliquots at 0, 5, 15, 30, and 60 min with cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- **Analysis:** LC-MS/MS monitoring parent depletion.

Diagram 2: Metabolic Fate Map



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Caption: Metabolic hotspots of M-2C5M. O-demethylation (Met1) preserves biological activity, whereas Morpholine ring opening (Met2) typically deactivates the compound.

Conclusion & Recommendations

4-(2-Chloro-5-methoxybenzyl)morpholine (M-2C5M) is the superior scaffold choice when solubility and reduced basicity (lower pKa) are required for CNS penetration, offering a distinct advantage over the lipophilic piperidine alternative.

- For Synthesis: Strictly adhere to the Reductive Amination protocol to avoid dimerization.
- For Assays: Use M-2C5M in pH 7.4 buffers; be aware that it exists as a 50/50 neutral/cationic mixture, unlike the predominantly cationic piperidine analogs.
- For Development: Monitor the "Morpholine Ring Opening" metabolite early in the PK screening cascade.

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